molecular formula C14H17N3O B2403025 3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile CAS No. 2124664-83-9

3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile

Cat. No.: B2403025
CAS No.: 2124664-83-9
M. Wt: 243.31
InChI Key: VOFCZZTZYIDQSX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a pyridine-4-carbonyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(pyridine-3-carbonyl)piperidine-2-carbonitrile
  • 3,3-Dimethyl-1-(pyridine-2-carbonyl)piperidine-2-carbonitrile
  • 3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carboxamide

Uniqueness

3,3-Dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the nitrile group can significantly impact its interactions with other molecules and its overall stability.

Properties

IUPAC Name

3,3-dimethyl-1-(pyridine-4-carbonyl)piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(2)6-3-9-17(12(14)10-15)13(18)11-4-7-16-8-5-11/h4-5,7-8,12H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFCZZTZYIDQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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